

Denibulin maximum tolerated dose 180 mg/m²

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Compound Focus: Denibulin Hydrochloride

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Denibulin (MN-029) Phase I Study Summary

Denibulin is a novel vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, leading to cytoskeletal disruption and selective reduction of tumor blood flow [1] [2] [3]. The phase I trial aimed to determine its safety, pharmacokinetics (PK), and acute anti-vascular effects [1].

Table 1: Key Trial Design and Patient Demographics

Trial Aspect	Description
ClinicalTrials.gov Identifier	Not provided in available sources
Study Design	First-in-human, dose-escalation
Dose Escalation Design	Accelerated titration with intra-patient escalation permitted [1]
Dose Levels Tested	4.0 to 225 mg/m ²
Administration	IV infusion every 3 weeks
Patient Population	34 patients with advanced solid tumors
Primary Objectives	Determine safety, MTD, and PK profile

Trial Aspect	Description
Secondary Objectives	Assess anti-vascular effects via DCE-MRI and antitumor activity

Safety Profile and Maximum Tolerated Dose

The trial identified the MTD as **180 mg/m²** [1] [4]. Dose-limiting toxicities (DLTs) observed at 225 mg/m² included a transient ischemic attack and grade 3 transaminitis, which halted further dose escalation [1]. One reversible episode of acute coronary ischemia at 180 mg/m² prompted the expansion of that cohort to six patients [1].

Table 2: Safety and Tolerability Findings

Category	Findings
Most Common Toxicities	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1]
Notable Absence of Toxicity	No clinically significant myelotoxicity, stomatitis, or alopecia [1]
Cumulative Toxicity	No evidence observed in patients receiving multiple courses [1]
Dose-Limiting Toxicities (DLTs)	Transient ischemic attack, Grade 3 transaminitis (at 225 mg/m ²) [1]
Other Notable Toxicity	Reversible acute coronary ischemia (at 180 mg/m ²) [1]
Recommended Phase II Dose	180 mg/m ² [1]

Pharmacokinetics and Pharmacodynamics

- **Pharmacokinetics (PK):** Denibulin exhibited dose-related increases in maximum concentration (C_{max}) and area under the curve (AUC), though with substantial inter-subject variability [1].
- **Pharmacodynamics (PD):** A significant linear correlation was found between the reduction in the volume transfer constant (K_{trans}) measured by DCE-MRI and exposure to MN-029 (AUC), indicating

a strong exposure-pharmacodynamic relationship [1].

- **Efficacy:** No objective tumor responses were noted; however, five patients achieved stable disease for six months or longer [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies.

Protocol 1: Drug Administration and Dose Escalation

This protocol outlines the administration of the investigational product and the rules for dose escalation [1].

- **Drug Formulation:** Denibulin HCl was supplied as a solution for intravenous infusion.
- **Dosing Schedule:** Administered as an IV infusion over a specified duration (exact infusion time not detailed in available abstracts) every 21 days (one cycle) [1].
- **Dose Escalation Rules:** The trial followed an accelerated titration design. This design allows for more rapid dose escalation in initial single-patient cohorts until a pre-specified pharmacokinetic or toxicity threshold is met, after which a more traditional cohort expansion (e.g., 3+3 design) is used [1] [5]. Intra-patient dose escalation was permitted.

Protocol 2: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Vascular Effect Assessment

This protocol details the assessment of acute anti-vascular effects, a key pharmacodynamic endpoint for VDAs [1].

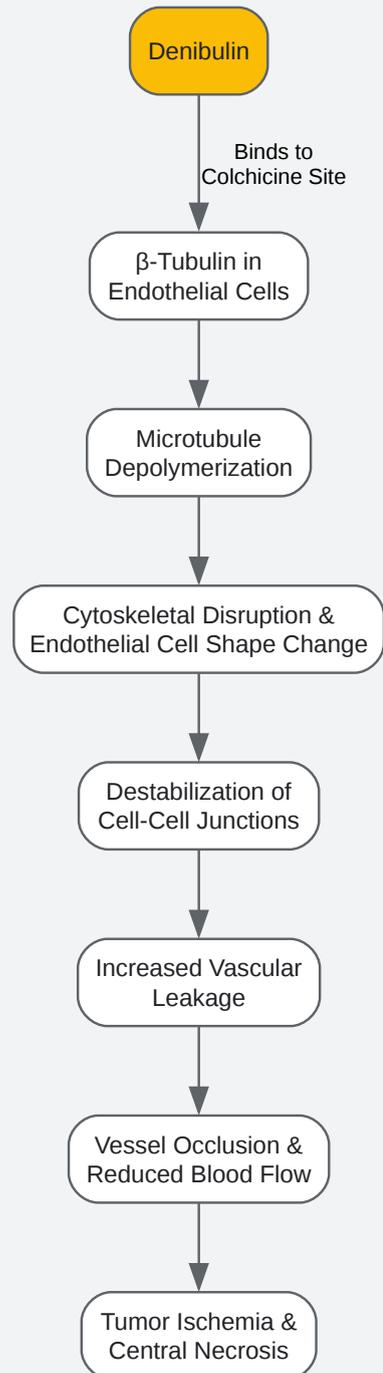
- **Image Acquisition:**
 - **Timing:** Perform DCE-MRI scans at baseline and again at 6-8 hours after the first denibulin infusion [1].
 - **Technique:** Acquire serial MRI images before, during, and after the rapid bolus administration of a gadolinium-based contrast agent.
- **Data Analysis:**
 - **Parameter Calculation:** Analyze signal intensity changes from the DCE-MRI time series to calculate the volume transfer constant (K_{trans}), a parameter that reflects vascular permeability and blood flow [1].

- **Assessment:** Compare post-dose Ktrans values with baseline to quantify the reduction in tumor vascular parameters.

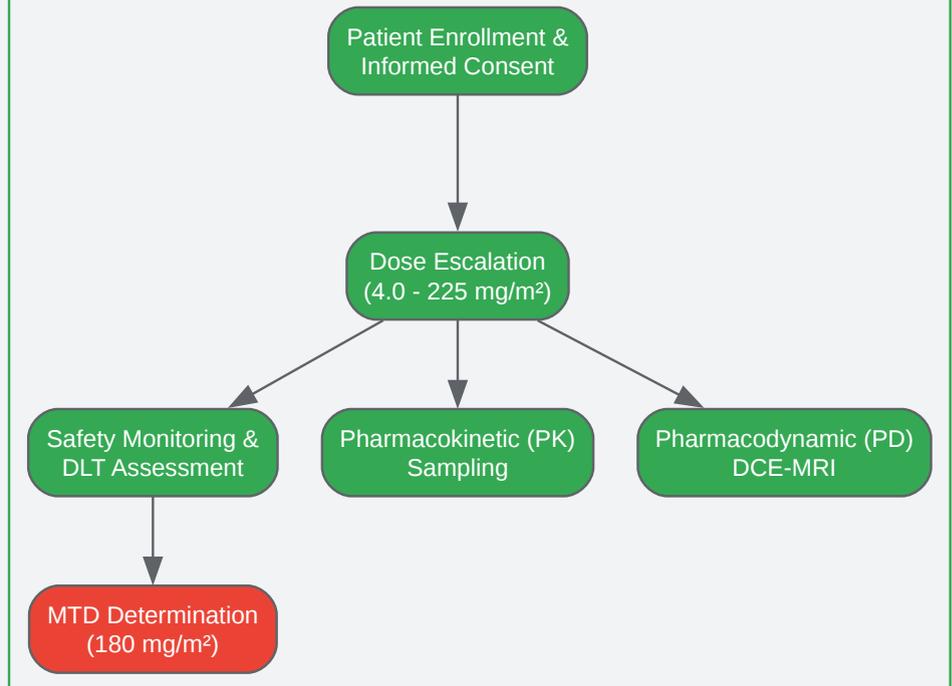
Mechanism of Action and Scientific Context

The following diagram illustrates the mechanism of action of denibulin and the workflow of its clinical assessment.

Mechanism of Action (Denibulin)



Phase I Trial Key Assessments



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Regulatory and Development Context

- **VDAs in Oncology:** Denibulin belongs to a class of Tubulin-Binding VDAs that target the established tumor vasculature, unlike anti-angiogenic agents that suppress new vessel growth [2]. These agents cause rapid vascular shutdown and tumor necrosis, making them particularly effective in larger tumors [2].
- **Dosage Optimization:** Recent FDA guidance emphasizes optimizing dosage during oncology drug development to maximize therapeutic index, moving beyond simply identifying the maximum tolerated dose [6]. This is especially relevant for newer agents like VDAs, where efficacious doses may be below the MTD.

Conclusion and Research Applications

The phase I trial of denibulin successfully established an MTD of 180 mg/m² and provided evidence of its vascular-disrupting mechanism. The structured protocols for DCE-MRI and safety monitoring can serve as a template for evaluating other VDAs.

Future research should explore denibulin in combination therapies. As noted for other VDAs, combining them with anti-angiogenic agents or chemotherapy can enhance efficacy by targeting different aspects of the tumor vasculature and microenvironment [2].

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